Metronidazole hydrochloride

Overview

Description

Metronidazole is an antibiotic used to treat certain infections of the vagina, stomach, liver, skin, joints, brain and spinal cord, lungs, heart, or bloodstream . It is also used to treat infections caused by protozoa and bacteria that do not need oxygen to survive . Metronidazole is thought to work by first diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .

Synthesis Analysis

A new simple, sensitive, rapid and accurate gradient reversed-phase high-performance liquid chromatography with photodiode array detector (RP-HPLC-DAD) was developed and validated for simultaneous analysis of Metronidazole . The optimum conditions of separation determined with the aid of central composite design were: initial mobile phase concentration: phosphate buffer/methanol (50/50, v/v), phosphate buffer concentration (50 mM), pH (4.72), column temperature 30°C and mobile phase flow rate (0.8 ml min −1) .Molecular Structure Analysis

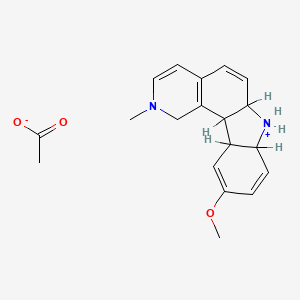

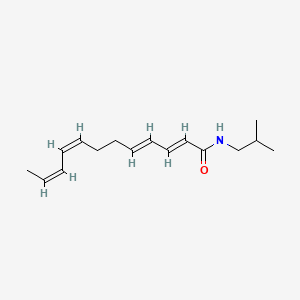

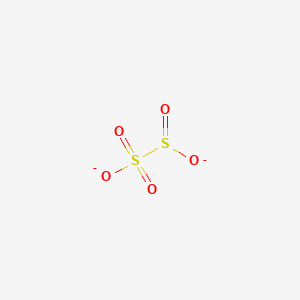

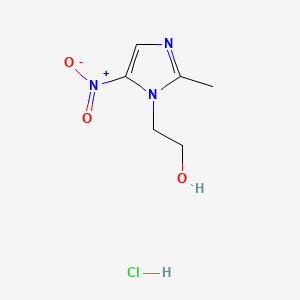

The molecular formula of Metronidazole hydrochloride is C6H10ClN3O3 . The exact mass is 207.04 and the molecular weight is 207.610 .Chemical Reactions Analysis

Nitroimidazoles are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .Scientific Research Applications

Treatment of Clostridium difficile Infection : Metronidazole hydrochloride is used in treating Clostridium difficile infection (CDI), particularly in mild to moderate cases. However, it is less effective than vancomycin hydrochloride for clinical cure. Studies show no difference in the risk of recurrence between patients treated with vancomycin and those treated with metronidazole, but vancomycin significantly reduces the risk of 30-day mortality among patients with severe CDI (Stevens et al., 2017).

Pharmacokinetics and Pharmacodynamics : Metronidazole has been used for treating anaerobic and protozoal infections. It exhibits bactericidal action through toxic metabolites causing DNA strand breakage. It is well-absorbed orally with a bioavailability over 90%, and it distributes widely in the body. The hydroxy metabolite of metronidazole has biological activity of 30 to 65% and a longer elimination half-life than the parent compound (Lamp et al., 1999).

Formulation for Irritable Bowel Disease : Metronidazole has been formulated as a bi-layer tablet with Dicyclomine Hydrochloride for effective treatment of Irritable Bowel Disease, where Metronidazole acts as a strong antibiotic for anti-diarrheal purposes (Sharma et al., 2017).

Antiprotozoal and Antibacterial Activities : Metronidazole hydrochloride is a synthetic nitroimidazole derivative with antiprotozoal and antibacterial activities. It inhibits DNA synthesis and bacterial cell growth by causing DNA strand breaks (Definitions, 2020).

Treatment of Anaerobic Infections : Metronidazole is still considered the drug of choice for anaerobic infections, showing effectiveness against Bacteroides species, fusobacteria, and clostridia. It also yields good clinical results in the treatment of vaginosis due to Gardnerella vaginalis (Löfmark et al., 2010).

Drug Metabolism and Risk : Metronidazole's metabolism in humans produces metabolites like acetamide and N-(2-hydroxyethyl)oxamic acid. While acetamide is carcinogenic in rats, its risk in humans is not clearly defined (Kock et al., 1981).

Mechanism of Action

Metronidazole exerts its antimicrobial effects through the production of free radicals that are toxic to the microbe . It is thought to work by first diffusing into the cytoplasm of the anaerobic bacteria where it is then activated and reduced into a short-lived nitroso free radical which can interact with DNA, causing a loss of the helical DNA structure, strand breakage, and bacterial death .

Safety and Hazards

Metronidazole has been shown to be carcinogenic in rats and mice and unnecessary use should be avoided . Seizures and other nervous system abnormalities have been reported in patients treated with metronidazole . You should stop using this medicine immediately if you experience any neurological symptoms such as seizures, headaches, visual changes, weakness, numbness, or tingling .

properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3.ClH/c1-5-7-4-6(9(11)12)8(5)2-3-10;/h4,10H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTPAIQTXYFGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

443-48-1 (Parent) | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70219228 | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metronidazole hydrochloride | |

CAS RN |

69198-10-3 | |

| Record name | Metronidazole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69198-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069198103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METRONIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76JC1633UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.